molecular formula C10H11N5O3 B3493424 N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline

N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline

Cat. No.: B3493424
M. Wt: 249.23 g/mol
InChI Key: BGXBNIKXQGAKTL-UHFFFAOYSA-N
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Description

N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline typically involves the reaction of 4-nitroaniline with N-methyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-4-[(1-methyl-3-amino-1H-1,2,4-triazol-5-yl)oxy]aniline.

Scientific Research Applications

N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-nitroaniline: Similar in structure but lacks the triazole ring.

    4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline: Similar but without the N-methyl group.

Uniqueness

N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is unique due to the presence of both the nitro group and the triazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-11-7-3-5-8(6-4-7)18-10-12-9(15(16)17)13-14(10)2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBNIKXQGAKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC2=NC(=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
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